Product packaging for 2-Nonyl-1H-indole(Cat. No.:CAS No. 93810-69-6)

2-Nonyl-1H-indole

Cat. No.: B14362572
CAS No.: 93810-69-6
M. Wt: 243.4 g/mol
InChI Key: SEYCSRIVUIHIBY-UHFFFAOYSA-N
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Description

2-Nonyl-1H-indole is a synthetic organic compound belonging to the class of indole derivatives. The indole nucleus is a near-ubiquitous component of biologically active molecules and is recognized as a "privileged scaffold" in medicinal chemistry due to its unique ability to bind reversibly to a diverse array of enzymes, receptors, and protein targets with high affinity . This core structure is a fundamental building block in numerous natural products and pharmaceuticals, making its derivatives highly valuable for chemical biology and drug discovery research . The structural motif of an alkyl chain substituted on the indole core is of significant investigative interest. Structure-activity relationship (SAR) studies on indole-2-carboxamides have demonstrated that incorporating alkyl groups of varying lengths at specific positions on the indole ring is a critical strategy for modulating biological potency and selectivity . Research indicates that longer alkyl side chains on the indole scaffold can retain potent biological activity, suggesting that the nonyl chain in this compound may be engineered to explore interactions with hydrophobic pockets in target proteins . This makes it a compelling candidate for developing novel probes and therapeutic leads. Indole derivatives exhibit a broad spectrum of documented pharmacological activities in research settings, including serving as core structures in tubulin polymerization inhibitors for cancer research , acting as allosteric modulators for G-protein coupled receptors (GPCRs) such as the cannabinoid CB1 receptor , and demonstrating potent anti-inflammatory, antimicrobial, and antioxidant properties . Furthermore, the 2-arylindole substructure is a recognized pharmacophore in the development of potent, broad-ranging pharmacological agents . As such, this compound serves as a versatile synthetic intermediate and a key starting material for constructing more complex, functionalized molecules through modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions . Intended Use and Application: This product is provided "For Research Use Only" (RUO). It is strictly intended for laboratory research purposes and is not to be used for human or veterinary diagnosis, therapeutic procedures, or any form of personal use. Researchers can utilize this high-purity compound in various applications, including but not limited to: medicinal chemistry and hit-to-lead optimization programs; investigation of structure-activity relationships (SAR) in novel compound libraries; and as a building block for the synthesis of more complex heterocyclic compounds for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N B14362572 2-Nonyl-1H-indole CAS No. 93810-69-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93810-69-6

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

2-nonyl-1H-indole

InChI

InChI=1S/C17H25N/c1-2-3-4-5-6-7-8-12-16-14-15-11-9-10-13-17(15)18-16/h9-11,13-14,18H,2-8,12H2,1H3

InChI Key

SEYCSRIVUIHIBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC2=CC=CC=C2N1

Origin of Product

United States

Derivatization and Further Functionalization of the 2 Nonyl 1h Indole Scaffold

Strategies for C3-Functionalization of 2-Nonyl-1H-indole Derivatives

The pyrrole (B145914) moiety of the indole (B1671886) nucleus is electron-rich, making it highly susceptible to attack by electrophiles. The C3 position is the most nucleophilic and kinetically favored site for substitution in 2-substituted indoles. bhu.ac.inic.ac.uk This preference is attributed to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state (Wheland intermediate) without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.inic.ac.uk

Electrophilic aromatic substitution (EAS) is a foundational strategy for introducing a wide range of functional groups at the C3 position of 2-alkylindoles like this compound. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the indole's C3-C2 π-bond on an electrophile (E+), followed by deprotonation to restore aromaticity. masterorganicchemistry.comsavemyexams.com A variety of classical EAS reactions can be applied, often with high regioselectivity.

Key electrophilic substitution reactions applicable to the this compound scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) is readily achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a base. These halogenated derivatives serve as versatile intermediates for subsequent cross-coupling reactions.

Nitration: While nitration can be aggressive, milder conditions using reagents like bismuth nitrate (B79036) or iron(III) nitrate can selectively introduce a nitro group at the C3 position. chim.it

Friedel-Crafts Acylation and Alkylation: Acyl groups can be installed using acyl chlorides or anhydrides with a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). nih.gov Friedel-Crafts alkylation is also possible, though it can be prone to over-alkylation. A prominent example of C3-alkylation is the Mannich reaction, which introduces an aminomethyl group. unimi.it

Amidation: Direct amidation at the C3 position can be accomplished using electrophilic nitrogen sources, such as N-benzenesulfonyloxyamides in the presence of a Lewis acid like ZnCl₂, to yield 3-aminoindole derivatives. nih.gov

Reaction TypeTypical ReagentsProduct StructureReference
BrominationN-Bromosuccinimide (NBS)3-Bromo-2-nonyl-1H-indole nih.gov
AcylationAcetyl chloride, AlCl₃3-Acetyl-2-nonyl-1H-indole nih.gov
Mannich ReactionFormaldehyde, Dimethylamine(2-Nonyl-1H-indol-3-yl)-N,N-dimethylmethanamine unimi.it
AmidationN-Benzenesulfonyloxyamides, ZnCl₂N-(2-Nonyl-1H-indol-3-yl)amide nih.gov

Multicomponent reactions (MCRs) offer a highly efficient pathway to construct complex molecules in a single step by combining three or more reactants. researchgate.net For this compound, MCRs represent a powerful tool for introducing structurally diverse substituents at the C3 position. researchgate.net These reactions typically involve the initial formation of a reactive electrophilic intermediate, which is then trapped by the nucleophilic C3 position of the indole. unimi.it

A common MCR strategy is the aza-Friedel-Crafts reaction, where an indole, an aldehyde, and an amine combine to form a 3-aminomethyl-indole derivative. unimi.it The aldehyde and amine first generate a reactive iminium ion, which serves as the electrophile for the indole. This approach allows for significant diversity in the final product by simply varying the aldehyde and amine components. unimi.itdergipark.org.tr The presence of a C2-alkyl group like nonyl generally does not hinder these reactions, although it can introduce steric bulk that may influence reaction rates or stereochemical outcomes in certain cases. unimi.it

Reaction NameComponentsCatalyst/ConditionsGeneral Product ClassReference
Aza-Friedel-CraftsThis compound, Aldehyde, AmineLewis or Brønsted Acid (e.g., AgOTf, Yb(OTf)₃)(Aryl/Alkyl)(2-nonyl-1H-indol-3-yl)methanamines unimi.it
Kabachnik-Fields ReactionThis compound, Aldehyde, Dialkyl phosphiteVarious catalystsα-Aminophosphonates nih.gov
Three-component CondensationThis compound, Aldehyde, Pyrazol-5-amineCeric ammonium (B1175870) nitrate (CAN)3-(Amino(aryl/alkyl)methyl)-2-nonyl-1H-indoles rsc.org
Ugi-Smiles Reactiono-Iodonitrophenol, Allylamine, Isocyanide, AldehydeFollowed by Heck cyclizationComplex functionalized indoles exeter.ac.uk

Functionalization at Other Ring Positions (C4-C7) of the Indole Nucleus

Direct functionalization of the carbocyclic ring (C4–C7 positions) of the indole nucleus is significantly more challenging than at the C3 position due to the lower intrinsic reactivity of these benzenoid C-H bonds. researchgate.netchim.it Achieving site-selectivity requires overcoming the inherent preference for reaction at the pyrrole ring. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled remarkable progress in this area through the use of directing groups (DGs). researchgate.netnih.govrsc.org

A directing group, typically installed at the indole nitrogen (N1) or the C3 position, coordinates to a metal catalyst and positions it in proximity to a specific C-H bond on the benzene ring, facilitating its selective cleavage and functionalization. nih.govnih.gov For a this compound scaffold, the C3 position is blocked, which can simplify the reaction landscape but places greater importance on the choice of N-directing group for achieving C4–C7 selectivity.

C7-Functionalization: The C7 position can be targeted using bulky directing groups on the indole nitrogen. For example, an N-pivaloyl or N-P(O)tBu₂ group can direct rhodium or palladium catalysts to functionalize the C7 position, attributed to the formation of a stable six-membered metallacycle intermediate. chim.itnih.gov Iridium-catalyzed borylation has also been shown to selectively occur at the C7 position of N-unprotected 2-substituted indoles. msu.edu

C6-Functionalization: Selective C6-arylation has been achieved using a copper-catalyzed reaction with an N-P(O)tBu₂ directing group. researchgate.netnih.gov

C4-Functionalization: The C4 position is notoriously difficult to access. researchgate.net However, strategies using directing groups at the C3 position, such as an aldehyde or ketone, have been developed. nih.govsnnu.edu.cn A palladium-catalyzed C4-arylation of free (NH) indoles bearing a C3-formyl group has been reported. nih.govacs.org

Target PositionDirecting Group (Position)Catalyst SystemFunctionalization TypeReference
C7-P(O)tBu₂ (N1)Pd(OAc)₂Arylation, Olefination, Alkylation researchgate.netnih.gov
C7None (N-H)[Ir(cod)OMe]₂ / dtbpyBorylation msu.edu
C6-P(O)tBu₂ (N1)Cu(OAc)₂Arylation researchgate.netnih.gov
C4-CHO (C3)Pd(OAc)₂Arylation nih.govacs.org
C4-C(O)R (C3)[Cp*RhCl₂]₂Alkylation snnu.edu.cn

Synthesis of Fused and Spirocyclic Systems Incorporating this compound Motifs

Building upon the this compound core to create more complex, rigid structures such as fused and spirocyclic systems opens avenues to novel molecular architectures. researchgate.netslideshare.net These transformations often involve the dearomatization of the indole ring or intramolecular cyclizations. researchgate.netrsc.org

Spirocyclic Systems: The synthesis of spiroindolenines, where the C3 position of the indole becomes a spirocyclic center, is a common strategy. rsc.org One powerful method involves the direct, one-step reaction of indoles with bis-electrophiles, such as dihalides, in the presence of a strong base. acs.org This approach generates a quaternary spirocyclic center at C3 by forming two new C-C bonds. The presence of a substituent at C2, such as a nonyl group, is well-tolerated in these reactions. acs.org Another route involves the dearomative alkylation and subsequent intramolecular N-imination of an indole derivative to form spirocyclopropane-containing systems. mdpi.com

Fused Systems: Creating fused ring systems can be achieved through various cyclization strategies. Gold-catalyzed cycloisomerization of N-allenyl indoles can lead to the formation of pyrido[1,2-a]-1H-indoles, which are indole-fused tricyclic systems. rsc.org Another approach involves the intramolecular cyclization of a pre-functionalized indole. For instance, tryptophol, an indole derivative with a hydroxyethyl (B10761427) group at C3, can undergo cyclization with bromo-ketones to initiate the formation of fused polycyclic systems. mdpi.com Rhodium-catalyzed dehydrogenative annulation of 2-arylindoles with maleimides represents another method to construct highly functionalized, fused benzo[a]pyrrolo[3,4-c]carbazole structures. researchgate.net

System TypeSynthetic StrategyKey Reagents/CatalystGeneral Product ScaffoldReference
SpirocyclicDouble C-alkylation (Dearomatization)Dihalides (e.g., 1,4-dibromobutane), t-BuOK/BEt₃3,3'-Spirocyclic indolenines acs.org
SpirocyclicTandem Prins CyclizationIndole-tethered diamines, AldehydesIndole fused spiro-1,4-diazocanes rsc.org
SpirocyclicAlkylative Dearomatization / N-IminationIndole–O-(methylsulfonyl)oximeSpirocyclopropane-4H-pyrazolo[1,5-a]indoles mdpi.com
FusedGold-Catalyzed CycloisomerizationN-allenyl indoles, IPrAuCl/AgSbF₆Pyrido[1,2-a]-1H-indoles rsc.org
FusedRhodium-Catalyzed Annulation2-Arylindoles, Maleimides, [Cp*RhCl₂]₂Benzo[a]pyrrolo[3,4-c]carbazoles researchgate.net

Mechanistic Investigations of Synthetic Transformations Involving 2 Nonyl 1h Indole Precursors and Analogs

Elucidation of Reaction Pathways and Identification of Key Intermediates (e.g., in Alkylation and Cyclization Reactions)

The formation of the 2-substituted indole (B1671886) scaffold can be achieved through either the construction of the indole ring system (cyclization) or the direct functionalization of a pre-existing indole core (alkylation). Mechanistic studies have been pivotal in identifying the reaction pathways and crucial intermediates for these processes.

Cyclization Reactions:

Classic methods like the Fischer indole synthesis remain one of the most widely used routes for preparing 2,3-disubstituted indoles. bhu.ac.in The reaction proceeds by heating an arylhydrazone with a protic or Lewis acid catalyst. bhu.ac.in The generally accepted mechanism involves the tautomerization of the arylhydrazone to an enehydrazine, followed by a mdpi.commdpi.com-sigmatropic rearrangement. organic-chemistry.org Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. bhu.ac.innih.gov

More contemporary methods often employ transition-metal catalysis. For instance, palladium-catalyzed cyclization of N-arylamines can form C2-substituted indoles through the oxidative linkage of two C-H bonds. thieme-connect.com A plausible mechanism for this transformation involves a Pd(II)/Pd(0) redox cycle that proceeds via an electrophilic attack of the palladium catalyst on an enamine intermediate. thieme-connect.com Similarly, Larock-type annulations provide another pathway where key intermediates have been proposed. thieme-connect.com

Alkylation Reactions:

Direct C-H functionalization at the C2 position of the indole ring is a highly atom-economical strategy for introducing alkyl chains like the nonyl group. These reactions are often catalyzed by transition metals such as palladium. The mechanism of palladium-catalyzed alkenylation, a related transformation, is thought to involve the generation of a σ-alkyl complex as a key intermediate. nih.gov This intermediate, formed in what is often the rate-determining step, then undergoes a syn-β-hydride elimination to furnish the C2-alkenylated indole and regenerate the active catalyst. nih.gov

Borane-catalyzed C3 alkylation of indoles offers a metal-free alternative, and its mechanism provides insights applicable to C2 functionalization strategies. The proposed catalytic cycle involves the borane (B79455) catalyst mediating a heterolytic cleavage of an α-nitrogen C(sp³)–H bond in an amine-based alkylating agent. nih.gov This step forms an iminium-borohydride ion pair, where the iminium ion acts as the electrophile for the nucleophilic indole. nih.gov

In cobalt-catalyzed C4-alkynylation, a six-membered cobaltacycle has been identified as a key intermediate through high-resolution mass spectrometry, highlighting the diverse intermediates possible with different transition metals. researchgate.net While this functionalizes a different position, the principle of forming a metallacycle intermediate is a common mechanistic theme in C-H activation. researchgate.net

Table 1: Key Reaction Pathways and Proposed Intermediates in Indole Synthesis

Reaction TypeDescriptionKey Proposed IntermediatesReference
Fischer Indole SynthesisAcid-catalyzed cyclization of an arylhydrazone.Arylhydrazone, Enehydrazine, Diamine intermediate bhu.ac.inorganic-chemistry.orgnih.gov
Palladium-Catalyzed C-H AlkenylationDirect functionalization of the indole C-H bond with an alkene.σ-alkyl palladium complex nih.gov
Borane-Catalyzed C-H AlkylationMetal-free alkylation using a borane catalyst and amine-based alkylating agents.Iminium-borohydride ion pair nih.gov
Cobalt-Catalyzed C-H FunctionalizationDirected C-H activation leading to functionalization.Six-membered cobaltacycle researchgate.net

Understanding the Role of Catalysts, Ligands, and Reaction Conditions in Achieving Chemo-, Regio-, and Stereoselectivity

Controlling the selectivity of a reaction is paramount in organic synthesis. For precursors of 2-Nonyl-1H-indole, this involves directing the reaction to the C2 position (regioselectivity), ensuring the desired functional group reacts (chemoselectivity), and, for chiral analogs, controlling the spatial arrangement of atoms (stereoselectivity).

Role of Catalysts:

The choice of catalyst is fundamental to the outcome of the reaction. Different transition metals exhibit distinct reactivity. For example, palladium(II) catalysts are widely used for oxidative C-H functionalization reactions, including alkylations and arylations of indoles. nih.govrsc.org Iron complexes have been developed for the selective N-alkylation or C3-alkylation of indoles using alcohols as alkylating agents, demonstrating how a single metal can be tuned for different selectivities. researchgate.netnih.gov In some cases, the catalyst choice can be used to achieve stereodivergence, where one catalyst produces one stereoisomer and a different catalyst produces the other from the same starting materials. acs.orgnih.gov

Role of Ligands:

Ligands, which bind to the metal center of a catalyst, are powerful tools for controlling selectivity. Ligand development has enabled significant breakthroughs in regiocontrol for indole functionalization. A notable example is the palladium-catalyzed aerobic oxidative Heck reaction of indoles. nih.govrsc.org While traditional conditions often favor C3-alkenylation, the development of sulfoxide-2-hydroxypyridine (SOHP) ligands enabled a switch in the regioselectivity-determining step, leading to predominant C2-alkenylation. nih.govrsc.org

In asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. Axially chiral phosphine (B1218219) ligands have been successfully employed in palladium-catalyzed asymmetric N-allylic alkylation of indoles to produce N-functionalized products with high enantiomeric excess. researchgate.net Similarly, novel C₂-symmetric, spirocyclic compounds (SPINDOLEs) have been developed as scaffolds for chiral ligands and catalysts, proving effective in various asymmetric transformations, including allylic alkylation and hydrogenation. nih.gov The ligand can also govern regioselectivity in reactions involving other metals; for instance, in copper hydride-catalyzed reactions, the choice between DTBM-SEGPHOS and Ph-BPE as the ligand dictates whether N- or C3-alkylation occurs. researchgate.net

Role of Reaction Conditions:

Other reaction parameters, such as solvent, temperature, and additives, also play a crucial role. In a manganese-catalyzed dehydrogenative alkylation of indolines, the choice of solvent was found to be the switch for selectivity, providing either C3- or N-alkylated indoles. organic-chemistry.org Oxidants are often required in oxidative C-H functionalization cycles to regenerate the active catalytic species. nih.gov The concentration of reactants and catalysts can also influence reaction pathways, potentially minimizing the formation of byproducts like biphenyls in cross-coupling reactions. acs.org

Table 2: Influence of Catalysts and Ligands on Selectivity in Indole Functionalization

Catalyst SystemLigandReaction TypeObserved SelectivityReference
Pd(II)Sulfoxide-2-hydroxypyridine (SOHP)Oxidative Heck ReactionC2-Regioselectivity nih.govrsc.org
Pd(II)DMSOOxidative Heck ReactionC3-Regioselectivity nih.gov
CuHDTBM-SEGPHOSAlkylationN-Regioselectivity researchgate.net
CuHPh-BPEAlkylationC3-Regioselectivity researchgate.net
Rh₂(S-NTTL)₄N-Naphthyl-tert-leucinateC-H FunctionalizationHigh Enantioselectivity nih.gov

Kinetic Studies and Mechanistic Probes for Reaction Optimization

To fully understand a reaction mechanism and optimize its conditions, chemists employ a range of experimental and computational tools. Kinetic studies and mechanistic probes are essential for validating proposed pathways and identifying rate-determining steps.

Kinetic Studies:

Measuring reaction rates under various conditions provides quantitative insight into the mechanism. A key tool is the kinetic isotope effect (KIE), which compares the rate of a reaction using a substrate enriched with a heavier isotope (e.g., deuterium) to the rate of the same reaction with the normal isotope (protium). A significant primary KIE (typically >2) for C-H/C-D bond cleavage indicates that this bond-breaking event is part of the rate-determining step of the reaction. rsc.org KIE experiments have been used to support a concerted metalation-deprotonation mechanism in some palladium-catalyzed indole functionalizations and to confirm that C-H activation is the rate-limiting step in others. thieme-connect.comrsc.org

Mechanistic Probes:

Mechanistic probes are experiments designed to test specific hypotheses about a reaction pathway. This can involve the use of radical scavengers to determine if a reaction proceeds through radical intermediates. researchgate.net Isotopic labeling experiments, where an isotope is placed at a specific position in a reactant, can be used to trace the movement of atoms and confirm proposed bond formations. nih.gov For example, isotopic labeling has been used to support a syn amino-palladation mechanism in aza-Wacker-type reactions involving indoles. nih.gov

In some cases, specifically designed molecules can act as probes. Cyclopropyl indolequinones, for instance, were synthesized to probe the structural features necessary for bioreductive cytotoxicity, demonstrating that ring-opening of the cyclopropane (B1198618) was mechanistically feasible under radical conditions. nih.gov While focused on biological action, the chemical principle of using a reactive group like a cyclopropane to trap or signal a specific mechanistic event is a powerful tool. Computational methods, particularly density functional theory (DFT) calculations, are also increasingly used to model reaction pathways, calculate the energies of intermediates and transition states, and corroborate experimental findings. nih.gov

Table 3: Examples of Mechanistic Studies in Indole Synthesis

MethodApplicationFinding/ImplicationReference
Kinetic Isotope Effect (KIE)Pd-catalyzed C-H alkenylation of indole.A KIE of ~3.5 indicated that C-H bond cleavage is part of the irreversible, rate-determining step. rsc.org
Radical ScavengersCobalt-catalyzed C4-alkynylation of indole.Reaction was not inhibited, suggesting a non-radical pathway. researchgate.net
Intermediate Trapping/DetectionCobalt-catalyzed C4-alkynylation of indole.A six-membered cobaltacycle intermediate was detected by HRMS. researchgate.net
Isotopic LabelingEnantioselective aza-Wacker reaction of indoles.Results supported a syn amino-palladation mechanism. nih.gov

Computational Chemistry and Theoretical Studies of 2 Nonyl 1h Indole and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Conformational Analysis, and Geometrical Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study indole (B1671886) derivatives, providing valuable information on their conformational analysis, and geometrical optimization.

For instance, DFT calculations have been performed on 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, a derivative of 2-Nonyl-1H-indole. iucr.orgiucr.org The structure of this compound in the gas phase was optimized using the hybrid B3LYP method with the def2-SVP basis set. iucr.org This method combines the exact Hartree-Fock exchange with the DFT exchange-correlation functional. iucr.org Comparison between the B3LYP-optimized geometry and the X-ray crystal structure showed good agreement for bond lengths and angles. iucr.orgresearchgate.net For example, the N1-C8-C7 bond angle was calculated to be 105.9° for 1-nonyl-2,3-dihydro-1H-indole-2,3-dione. researchgate.net

These studies revealed that the dihydroindole portion of the molecule is planar, while the nonyl substituent adopts an 'extended' conformation. iucr.orgresearchgate.netbg.ac.rs The plane of the first two carbon atoms of the nonyl chain is nearly perpendicular to the plane of the dihydroindole-2,3-dione moiety. iucr.org DFT calculations can also be used to predict spectroscopic properties, which can then be compared with experimental data from techniques like NMR spectroscopy to further validate the computed structures. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. These simulations allow for the exploration of the dynamic behavior and conformational landscapes of molecules over time, providing insights that are not accessible from static models.

MD simulations have been employed to study the stability and conformational changes of various indole derivatives complexed with biological targets. orientjchem.orgmdpi.comresearchgate.net For example, simulations can assess the stability of a ligand within the binding pocket of a protein by monitoring the root mean square deviation (RMSD) of the ligand's atoms over time. mdpi.com Stable binding is often indicated by minimal fluctuations in the protein-ligand complex during the simulation. mdpi.com

These simulations can also reveal the flexibility of different parts of the molecule and the surrounding protein, identifying key interactions that stabilize the bound conformation. researchgate.net Understanding the dynamic behavior is crucial for predicting how a molecule like this compound might interact with a biological receptor and can help in the design of derivatives with improved properties. biointerfaceresearch.com

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to model the interaction between a small molecule (ligand) and a protein receptor at the atomic level.

Cannabinoid Receptor 1 (CB1): Aminoalkylindoles are a class of compounds known to act as agonists at the CB1 receptor. nih.gov Docking studies of these ligands, such as WIN55212-2, have been performed to understand their binding interactions within the receptor. nih.govresearchgate.net These studies suggest that aromatic-aromatic stacking interactions between the indole ring and specific residues in the transmembrane helices of the CB1 receptor are crucial for binding. researchgate.net The lipophilic aroyl group and the aminoalkyl moiety are also key pharmacophoric elements. nih.gov For some indole derivatives, the carbonyl group is hypothesized to form a hydrogen bond with the receptor. researchgate.net

Sphingosine (B13886) Kinase 2 (SphK2): Indole-based scaffolds have been investigated as inhibitors of Sphingosine Kinase 2 (SphK2), an enzyme implicated in various diseases. nih.gov Molecular docking studies of 1,5-disubstituted indole derivatives have revealed key interactions within the SphK2 substrate-binding site. nih.gov These include nonpolar interactions with residues such as Val308, Phe548, and Cys533, as well as hydrogen bonds with Asp211 and Asp308, which are thought to be responsible for high inhibitory potency and selectivity. nih.gov The substitution pattern on the indole ring significantly influences the binding mode and inhibitory activity. nih.gov

Cholinesterases: Indole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. tandfonline.comresearchgate.netnih.gov Molecular docking of 1-nonylindoline-2,3-dione with human BChE suggests that the 3-oxo group plays an important role by forming a key hydrogen bond with Ser198 and His438 of the catalytic triad. researchgate.net In contrast, 1-nonyl-1H-indole showed reduced activity against BChE, highlighting the significance of the isatin (B1672199) core for BChE inhibition. researchgate.net Docking studies have also shown that the indole moiety can interact with key amino acid residues in the active site of cholinesterases, contributing to the inhibitory potential. nih.govmdpi.com

Table 1: Summary of Molecular Docking Studies of Indole Derivatives

Target Protein Indole Derivative Example Key Interacting Residues Type of Interaction
Cannabinoid Receptor 1 (CB1) WIN55212-2 Transmembrane helix residues Aromatic-aromatic stacking
Sphingosine Kinase 2 (SphK2) 1,5-disubstituted indoles Val308, Phe548, Cys533, Asp211, Asp308 Nonpolar interactions, Hydrogen bonds
Butyrylcholinesterase (BChE) 1-nonylindoline-2,3-dione Ser198, His438 Hydrogen bond
Acetylcholinesterase (AChE) Indole-isoxazole derivatives Phe330, Phe331, Gly117 π-π stacking, Hydrogen bond

Hirshfeld Surface Analysis for the Characterization of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal.

This analysis has been applied to the crystal structure of 1-nonyl-2,3-dihydro-1H-indole-2,3-dione. iucr.orgiucr.orgresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red. researchgate.netnih.gov For 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, the analysis revealed that the molecules pack in a micellar fashion, with the dihydroindoledione head groups associated through C—H···O hydrogen bonds, and the nonyl "tails" intercalating. iucr.orgresearchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. iucr.orgnajah.edu In the case of 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, the most significant intermolecular interaction is H···H contacts, accounting for 61.9% of the Hirshfeld surface. iucr.org The H···O/O···H and H···N/N···H contacts contribute 21.8% and 0.9%, respectively. iucr.org This indicates that van der Waals forces play a dominant role in the crystal packing. scirp.org

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface of 1-nonyl-2,3-dihydro-1H-indole-2,3-dione

Contact Type Contribution (%)
H···H 61.9
H···O/O···H 21.8
H···N/N···H 0.9

Structure Activity Relationship Sar Profiling of 2 Nonyl 1h Indole Analogs

Impact of the Nonyl Chain Length and its Conformational Preferences on Biological Activities and Receptor Binding (e.g., Allosteric Modulation of Cannabinoid Receptor 1 (CB1))

The length and conformation of alkyl substituents on indole-based compounds are critical determinants of their interaction with biological targets. In the context of allosteric modulators of the CB1 receptor, the alkyl chain length at the C3 position of indole-2-carboxamides has been shown to have a profound influence on binding and functional activity. acs.org

Initial studies on indole-2-carboxamide analogs revealed that the presence of a linear alkyl group at the C3 position is instrumental for activity. For instance, replacing the C3 ethyl group of the prototypical CB1 allosteric modulator ORG27569 with a n-pentyl group led to a significant enhancement of the allosteric effect, as measured by an improved cooperativity factor (α). acs.org However, this trend does not continue indefinitely. Further increasing the length of the C3 alkyl chain to n-heptyl and n-nonyl groups did not lead to an improvement in the allosteric effects on the CB1 receptor. acs.org This suggests that there is an optimal length for the alkyl substituent, and chains that are too long, such as a nonyl group, may lead to a decrease in desired allosteric modulation, possibly due to steric hindrance or unfavorable hydrophobic interactions within the binding pocket.

Research on other classes of indole (B1671886) derivatives has also highlighted the importance of alkyl chain length. In a series of indol-3-yl-tetramethylcyclopropyl ketones, the N1-substituent, originally a pentyl group, was varied, showing that this position also influences receptor binding affinity. researchgate.net Similarly, studies on ortho-xylene linked bis-benzimidazolium salts, which feature terminal N-alkyl chains, demonstrated that consistently increasing chain lengths from octyl to nonyl to decyl affects their biological potential, with lipophilicity being a key factor. researchgate.net While not directly involving 2-nonyl-1H-indole, these findings underscore a general principle: the length of alkyl chains is a sensitive parameter in the design of bioactive indole derivatives, with optimal lengths often being a balance between favorable hydrophobic interactions and the avoidance of steric clashes.

Influence of Substitutions at N1, C3, and Other Indole Ring Positions on Pharmacological Profiles

Substitutions at various positions of the indole ring, including the N1 nitrogen, the C3 carbon, and other positions on the benzene (B151609) portion of the bicyclic system, are crucial for modulating the pharmacological profiles of indole derivatives. sci-hub.senih.gov The most common substitution in simple indole alkaloids occurs at the C3 position. nih.gov

C3 Position: For indole-2-carboxamide allosteric modulators of CB1, the C3 position is a key site for modification. The presence of a linear alkyl group at C3 profoundly impacts the ligand's allostery. nih.govnih.gov Studies have shown that while increasing the chain length from ethyl to n-pentyl enhances binding cooperativity, further elongation to heptyl or nonyl is not beneficial. acs.org This indicates a specific spatial requirement in the allosteric binding pocket of the CB1 receptor.

N1 Position: The N1 position of the indole ring is also a critical site for substitution. In many indole analogs, the hydrogen atom at N1 acts as a hydrogen bond donor, which can be crucial for the Hydrogen Atom Transfer (HAT) antioxidant mechanism. nih.gov Substitution at this position can therefore alter the compound's antioxidant properties. nih.gov In the context of CB1/CB2 receptor agonists, N1 substituents like a pentyl chain are common. researchgate.netbiomolther.org For 3-(indanoyl)indoles, replacing the N1-pentyl chain with various other lipophilic alkyl groups, such as 2-pentynyl or 4-pentynyl, afforded potent and CB2-selective neutral antagonists. sci-hub.se However, an unsubstituted N1 position (N-H) or a simple N-methyl group resulted in a significant loss of affinity for both CB1 and CB2 receptors. sci-hub.se

Other Indole Ring Positions (C2, C5, etc.): Substitutions on the benzene ring portion of the indole nucleus also play a significant role. For indole-2-carboxamide CB1 modulators, an electron-withdrawing group at the C5 position, such as a chloro or fluoro group, was found to enhance modulatory potency. acs.org

The C2 position can also influence activity and selectivity. In a series of 3-(indanoyl)indoles, the addition of a methyl group at the C2 position improved selectivity for the CB2 receptor and could even switch a compound from a neutral antagonist to a partial agonist. sci-hub.se This highlights the subtle yet powerful effect of small structural changes on the pharmacological outcome.

The following table summarizes the effects of various substitutions on the pharmacological profile of indole-2-carboxamide analogs as CB1 allosteric modulators.

Compound/Analog SeriesPosition of SubstitutionSubstituentObserved Effect on CB1 Allosteric ModulationReference
Indole-2-carboxamidesC3Ethyl → n-PentylEnhanced binding cooperativity (α) acs.org
Indole-2-carboxamidesC3n-Pentyl → n-Heptyl/n-NonylNo improvement in allosteric effects acs.org
Indole-2-carboxamidesC5H → Chloro or FluoroEnhanced potency acs.org
Indole-2-carboxamidesPhenyl Ring BPiperidinyl → DimethylaminoImproved allosteric parameters (higher affinity and cooperativity) acs.org
3-(Indanoyl)indolesN1H or MethylLittle to no affinity for CB1/CB2 sci-hub.se
3-(Indanoyl)indolesC2H → MethylImproved CB2 selectivity; potential switch from antagonist to agonist sci-hub.se

Pharmacophore Modeling and Design Principles for Targeted this compound Derivatives

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. researchgate.net For indole derivatives, pharmacophore models have been successfully developed for various targets. nih.govmdpi.comfrontiersin.org

Based on the SAR data for indole-based CB1 allosteric modulators, a general pharmacophore model can be proposed. The key features would include:

A Bicyclic Aromatic Core: The indole ring itself is fundamental, likely participating in aromatic stacking interactions within the receptor binding site. nih.gov

A Hydrophobic Alkyl Group: A linear alkyl chain of a specific length (optimally around 3-6 carbons) at the C3 position is crucial for allosteric modulation of CB1. acs.org This feature likely occupies a defined hydrophobic pocket in the receptor.

An Electron-Withdrawing Feature: An electron-withdrawing substituent (e.g., a halogen) at the C5 position enhances potency, suggesting this region interacts with an electropositive part of the receptor. acs.org

A Hydrogen Bond Acceptor: The amide functionality at the C2 position in indole-2-carboxamides is critical for the allosteric effects, likely acting as a hydrogen bond acceptor. acs.org

A Distal Basic Group: A terminal basic amine (like dimethylamino or piperidinyl) on a phenethyl linker attached to the C2-carboxamide contributes significantly to binding affinity and cooperativity. acs.org

A study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents identified a pharmacophore (AAHRR) consisting of two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). mdpi.com This highlights the common types of features that are important for the biological activity of indole-based compounds.

Design Principles: The design of new, targeted this compound derivatives should be guided by these pharmacophoric insights. Key principles include:

Maintaining the Core Scaffold: The 1H-indole ring should be retained as the central structural element.

Optimizing Alkyl Substituents: While the prompt specifies a "nonyl" group, SAR studies suggest that shorter alkyl chains (e.g., propyl, butyl, pentyl, hexyl) at positions like C3 are more effective for CB1 allosteric modulation. acs.org The nonyl chain's role and optimal position would need careful evaluation.

Strategic Substitution on the Benzene Ring: Introducing small, electron-withdrawing groups at C5 or C6 could enhance potency.

Incorporating Hydrogen Bonding Moieties: The inclusion of groups capable of hydrogen bonding, such as amides or other polar functionalities, at strategic positions (e.g., C2 or C3) is likely to be beneficial.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.

Several QSAR studies have been performed on various classes of indole derivatives to predict their activity against different biological targets. archivepp.comtandfonline.com For example, a 2D-QSAR study on indole derivatives as selective COX-2 inhibitors found that the model's predictive power was high (r² = 0.9382), with physicochemical descriptors like potential surface area and hydrophobicity contributing significantly to the biological activity. ijpsr.com

Another QSAR study on indole-2-one derivatives identified molecular polarizability and the lipid/water partition coefficient (ALogP) as crucial parameters for their anti-inflammatory activity. dovepress.com The resulting QSAR models for anti-TNF-α and anti-IL-6 activities showed good regression coefficients (R² of 0.73 and 0.77, respectively), indicating a strong correlation between the predicted and experimental activities. dovepress.com

In the context of this compound analogs, a QSAR study could be developed by:

Assembling a Dataset: Synthesizing and testing a diverse series of this compound analogs with variations at the N1, C3, and other indole positions.

Calculating Molecular Descriptors: For each analog, a wide range of molecular descriptors would be calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area) and also include physicochemical properties like ALogP.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is generated that correlates a subset of the calculated descriptors with the observed biological activity (e.g., IC50, Ki, or α values). archivepp.comarchivepp.com

Model Validation: The robustness and predictive power of the model are rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation). archivepp.com

A successful QSAR model for this compound derivatives would provide valuable insights into which structural properties are most important for their biological activity and would allow for the virtual screening and prioritization of new analogs for synthesis, accelerating the discovery of more potent and targeted compounds.

Biological and Biomedical Research Applications of 2 Nonyl 1h Indole Derivatives Preclinical Investigations

Investigations into Enzyme Inhibition Mechanisms

The structural framework of 2-nonyl-1H-indole has proven to be a versatile template for the design of potent and selective enzyme inhibitors. Preclinical studies have primarily focused on enzymes implicated in signaling pathways and neurotransmission.

Sphingosine (B13886) Kinase 2 (SphK2):

Elevated levels of sphingosine-1-phosphate (S1P), produced by sphingosine kinases (SphK1 and SphK2), are linked to various diseases, including cancer and inflammation. nih.gov While much attention has been given to SphK1 inhibitors, the development of selective SphK2 inhibitors is an emerging area of research. nih.gov Studies on indole-based scaffolds have revealed that substitutions at the 1 and 5 positions are favorable for SphK2 selectivity. nih.gov The inhibitory activity of these compounds has been shown to increase with the length of the alkyl chain, with decyl and dodecyl substitutions demonstrating enhanced inhibition of SphK2. nih.gov A selective, sphingosine-competitive inhibitor of SphK2, K145, which is a thiazolidine-2,4-dione derivative, has an IC50 of 4.3 µM. sigmaaldrich.com Inhibition of SphK2 has been shown to induce apoptosis in human leukemic monocyte lymphoma cells (U937) and suppress the growth of these cells in nude mice. sigmaaldrich.com Interestingly, while SphK1 inhibition lowers circulating S1P levels, both genetic deletion and pharmacological inhibition of SphK2 lead to an increase in blood S1P levels. nih.govcaymanchem.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE):

AChE and BChE are key enzymes in the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of Alzheimer's disease. nih.govnih.gov Research has shown that N-alkyl indole (B1671886) derivatives can selectively inhibit AChE. nih.gov For instance, the N-alkyl indole with a seven-carbon chain (5g) was identified as the most potent AChE inhibitor in one study, with an IC50 value of 35.0 µM. nih.govtandfonline.com Conversely, these N-alkyl indoles displayed no significant inhibition of BChE, highlighting their selectivity. nih.govtandfonline.com The inhibitory activity is influenced by the length of the alkyl chain attached to the indole nitrogen. nih.govtandfonline.com Molecular docking studies suggest that these indole derivatives likely bind to the same site as existing AChE inhibitors like galantamine. nih.gov Other indole derivatives, such as a 2,3,4,5-tetrahydroazepino[4,3-b]indol-1(2H)-one derivative, have shown potent and selective inhibition of BChE over AChE, with IC50 values of 0.020 µM and 20 µM, respectively. mdpi.com

Table 1: Enzyme Inhibition by this compound Derivatives
Derivative ClassTarget EnzymeKey FindingsReference
Indole-based scaffoldsSphingosine Kinase 2 (SphK2)Inhibition increases with alkyl chain length; substitutions at 1,5 positions favor selectivity. nih.gov
N-alkyl indolesAcetylcholinesterase (AChE)Selective inhibition; potency influenced by alkyl chain length (e.g., 5g IC50 = 35.0 µM). nih.govtandfonline.com
N-alkyl indolesButyrylcholinesterase (BChE)No significant inhibition observed. nih.govtandfonline.com
Tetrahydroazepino[4,3-b]indol-1(2H)-oneButyrylcholinesterase (BChE)Potent and selective inhibition (IC50 = 0.020 µM). mdpi.com

Receptor Interaction and Signaling Pathway Studies

The interaction of this compound derivatives with various receptors and their subsequent effects on signaling pathways are areas of active investigation. These interactions are fundamental to the observed pharmacological effects of these compounds.

Indole Receptors, Cannabinoid Receptors, and G-protein Coupled Receptors (GPCRs):

Indole derivatives are known to interact with a variety of receptors. nrfhh.com The indole scaffold is considered a "privileged scaffold" due to its ability to bind to multiple receptor types. frontiersin.org These interactions can modulate signaling pathways involved in a wide range of physiological processes. For instance, some indole derivatives have been investigated for their effects on cannabinoid receptors, which are part of the G-protein coupled receptor (GPCR) family. The specific interactions of this compound itself with these receptors are a subject of ongoing research to elucidate its precise mechanisms of action.

Research on Antimicrobial Activities, Including Antibacterial and Antifungal Potentials

The emergence of multidrug-resistant microbes has spurred the search for new antimicrobial agents, and indole derivatives have shown considerable promise in this area. nih.govtsijournals.com

Antibacterial Activity:

Derivatives of 2-phenyl-1H-indole have demonstrated moderate antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas sp. and Enterobacter sp. ijpsonline.com Some bis-indole derivatives have shown more potent antibacterial activity against S. aureus and E. coli than the standard drug ampicillin. researchgate.netijsrset.com For example, 2-(4-Aminophenyl)-1H-indole exhibited potent inhibitory activity against Bacillus subtilis and Salmonella typhi at a concentration of 15.6 μg/ml. japsonline.comjapsonline.com Furthermore, certain indole derivatives, such as 7-hydroxyindole, have been shown to possess antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii. nih.gov Some synthesized 1H-indole derivatives have shown significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com

Antifungal Activity:

Indole derivatives have also been evaluated for their antifungal properties. nanobioletters.com Studies have shown that some indole-triazole derivatives exhibit a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms, including Candida albicans and Candida krusei. nih.gov Specifically, an indole-triazole derivative (compound 3d) has been identified as a promising lead for both antibacterial and antifungal applications. nih.gov Other research has shown that certain indole derivatives exhibit significant antifungal activity against Aspergillus niger and Candida albicans. nanobioletters.com For example, some 1-(3-indoly)-3-aryl-2-propen-1-one oxime ethers displayed good antifungal activity against Botrytis cinerea. sioc-journal.cn

Table 2: Antimicrobial Activity of this compound Derivatives
Derivative ClassTarget OrganismKey FindingsReference
2-Phenyl-1H-indolesPseudomonas sp., Enterobacter sp.Moderate antibacterial activity. ijpsonline.com
Bis-indole derivativesS. aureus, E. coliMore potent than ampicillin. researchgate.netijsrset.com
2-(4-Aminophenyl)-1H-indoleB. subtilis, S. typhiPotent inhibition at 15.6 μg/ml. japsonline.comjapsonline.com
7-HydroxyindoleA. baumannii (XDR)Antimicrobial and antibiofilm activity. nih.gov
Indole-triazole derivativesC. albicans, C. kruseiBroad spectrum antifungal activity (MIC 3.125-50 µg/mL). nih.gov
1H-indole derivativesA. niger, C. albicansSignificant antifungal activity. nanobioletters.com

Antioxidant Activity Investigations and Mechanistic Insights

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant properties of indole derivatives have been extensively studied, with research focusing on their ability to scavenge free radicals and protect against oxidative damage.

The antioxidant capacity of indole derivatives is influenced by the substituents on the indole ring. nih.gov For instance, 2-phenyl-1H-indoles with electron-donating substituents have been found to be effective antioxidants. ijpsonline.com The presence of a free electron pair on the heterocyclic nitrogen atom makes it an active redox center, contributing to the antioxidant potential. nih.gov Studies have shown that the radical stabilization is highly dependent on the type and position of substituents on the indole moiety. nih.gov Some C-3 substituted indole derivatives have demonstrated significant radical scavenging and reducing power. nih.gov The antioxidant mechanism is thought to involve hydrogen and electron transfer to quench free radicals. nih.gov Furthermore, indole-curcumin derivatives have also shown potent antioxidant activity. mdpi.com

Studies on Anti-inflammatory and Anticancer Activities in Preclinical Models

The anti-inflammatory and anticancer properties of this compound derivatives are significant areas of preclinical investigation, with many studies demonstrating their potential to modulate key pathways in these disease processes.

Anti-inflammatory Activity:

Indole derivatives have been shown to possess anti-inflammatory properties. nrfhh.comjetir.org For example, certain indole compounds have demonstrated the ability to reduce the release of inflammatory factors in neurotoxin-induced models of Parkinson's disease. mdpi.com The anti-inflammatory effects are often linked to their antioxidant properties and their ability to inhibit enzymes involved in the inflammatory cascade.

Anticancer Activity:

A wide range of indole derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. nrfhh.commdpi.com For example, pyrazolinyl-indole derivatives have shown significant anticancer activity, with one compound inhibiting leukemia cell growth by 78.76% at a 10 μM concentration. mdpi.com Indole-based Bcl-2 inhibitors have also demonstrated potent activity against breast and lung cancer cells. mdpi.com Other derivatives, such as coumarin-indole and indole-chalcone compounds, have exhibited strong inhibitory activity against various cancer cell lines, including gastric and colorectal cancer. mdpi.com Some indole derivatives act as dual EGFR/SRC kinase inhibitors, inducing apoptosis in cancer cells with low toxicity to normal cells. nih.gov For instance, one such derivative showed strong cytotoxicity against lung and prostate cancer cells. nih.gov Additionally, certain 2-(thiophen-2-yl)-1H-indole derivatives have displayed potent and selective anticancer activity against colon cancer cells (HCT-116) by causing cell cycle arrest. nih.gov

Table 3: Anticancer Activity of this compound Derivatives
Derivative ClassCancer Cell Line(s)Key FindingsReference
Pyrazolinyl-indolesLeukemia78.76% growth inhibition at 10 μM. mdpi.com
Indole-based Bcl-2 inhibitorsBreast (MCF-7), Lung (A549)Potent activity with low micromolar IC50 values. mdpi.com
Coumarin-indolesGastric (MGC-803)Potent anticancer activity (IC50 = 0.011 μM). mdpi.com
Indole-chalconesColorectalPotent and selective anticancer agents. mdpi.com
Dual EGFR/SRC kinase inhibitorsLung, ProstateStrong cytotoxicity and induction of apoptosis. nih.gov
2-(thiophen-2-yl)-1H-indolesColon (HCT-116)Potent and selective activity via cell cycle arrest. nih.gov

Exploration of Other Biological Potentials

Beyond the applications detailed above, preclinical research has begun to uncover other promising biological activities of this compound derivatives.

Antiviral Activity:

Indole derivatives have a broad spectrum of antiviral properties. mdpi.com For instance, some indole-based ferulic acid derivatives have shown promising antiviral effects against SARS-CoV-2 in vitro. mdpi.com Other studies have identified indole derivatives with significant activity against Herpes Simplex Virus-1 (HSV-1) and influenza A virus. jetir.org The antiviral mechanism of some of these compounds may be linked to their antioxidant properties. mdpi.com

Neuroprotective Activity:

The neuroprotective potential of indole derivatives is an area of growing interest. nrfhh.com Indole compounds have been shown to have aggregation-reducing and neuroprotective effects in cell models of tauopathy and spinocerebellar ataxia. mdpi.com In models of Parkinson's disease, indole derivatives have demonstrated the ability to mitigate neuroinflammation and oxidative stress. mdpi.com Furthermore, synthetic indole-phenolic compounds have exhibited metal-chelating, antioxidant, and cytoprotective effects in cellular models of Alzheimer's disease, suggesting their potential as multifunctional neuroprotective agents. nih.gov

Advanced Analytical and Spectroscopic Methodologies in 2 Nonyl 1h Indole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Conformational Dynamics

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-Nonyl-1H-indole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the aromatic protons of the indole (B1671886) ring typically appear in the range of δ 6.8–7.5 ppm. The specific chemical shifts and coupling constants of these protons are crucial for confirming the substitution pattern on the indole core. The protons of the nonyl chain exhibit characteristic signals in the aliphatic region of the spectrum. For instance, in a related 2-alkylindole, the terminal methyl group (CH₃) of a hexyl chain appears as a triplet around δ 0.91 ppm, while the methylene (B1212753) groups (CH₂) attached to the indole ring and along the chain resonate at distinct chemical shifts. nih.gov Two-dimensional NMR techniques, such as NOESY, can reveal through-space interactions between protons, providing insights into the molecule's conformational dynamics and the spatial arrangement of the nonyl chain relative to the indole ring. researchgate.net

Table 1: Representative NMR Data for 2-Alkylindoles

Nucleus Functional Group Typical Chemical Shift (ppm) Reference
¹H Indole Aromatic Protons 6.8–7.5
¹H Alkyl Chain Protons 0.9–3.0 nih.gov
¹³C Indole Aromatic Carbons 98–144 nih.gov
¹³C Alkyl Chain Carbons 14–37 nih.gov

Mass Spectrometry Techniques (e.g., LC-MS, GC-MS) for Molecular Confirmation, Metabolite Profiling, and Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. nih.gov

GC-MS is well-suited for the analysis of volatile compounds like 2-alkylindoles. researchgate.netresearchgate.net In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. numberanalytics.com The resulting mass spectrum shows the molecular ion peak, confirming the compound's molecular weight, and a series of fragment ions that are characteristic of the indole and nonyl moieties. nist.govnist.gov GC-MS can also be used to monitor the progress of reactions involving this compound and to identify byproducts. uib.no

LC-MS is advantageous for analyzing less volatile derivatives or for studying the metabolism of this compound in biological systems. gcms.czimrpress.com In a study on a 2-alkylindole antagonist, LC-MS was used to identify metabolites, such as hydroxylated species on the alkyl side chain. nih.gov The combination of liquid chromatography for separation and mass spectrometry for detection allows for the profiling of complex mixtures and the identification of metabolites even at low concentrations. gcms.cz High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its metabolites. nih.gov

Table 2: Common Mass Spectrometry Applications for 2-Alkylindoles

Technique Application Key Information Obtained
GC-MS Molecular Confirmation, Purity Analysis Molecular weight, fragmentation patterns, identification of volatile impurities. researchgate.netnist.gov
LC-MS Metabolite Profiling, Reaction Monitoring Identification of metabolites, analysis of non-volatile compounds, monitoring reaction progress. nih.govgcms.cz
HRMS Elemental Composition Highly accurate mass measurement to confirm molecular formula. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination and Elucidation of Intermolecular Interactions

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. For a related compound, 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, X-ray diffraction analysis revealed that the dihydroindole portion is planar and the nonyl substituent adopts an 'extended' conformation. iucr.orgresearchgate.netiucr.orgbg.ac.rs In the crystal structure of this related molecule, the nonyl chains were found to intercalate, and the dihydroindoledione units were associated through C—H···O hydrogen bonds, forming micellar-like blocks. iucr.orgnih.gov These blocks were further linked by π-stacking interactions between the six-membered rings of the dihydroindole units. nih.gov

Such detailed structural information is invaluable for understanding the intermolecular forces that govern the packing of this compound molecules in a crystal lattice. nih.gov This includes hydrogen bonding involving the indole N-H group and van der Waals interactions from the nonyl chain. The precise bond lengths, bond angles, and torsion angles obtained from X-ray crystallography serve as a benchmark for computational models. nih.gov

Table 3: Crystallographic Data for 1-nonyl-2,3-dihydro-1H-indole-2,3-dione

Parameter Value Reference
Molecular Formula C₁₇H₂₃NO₂ iucr.orgiucr.orgbg.ac.rs
Crystal System Not specified in abstract
Space Group Not specified in abstract
Conformation Dihydroindole portion is planar, nonyl substituent is 'extended' iucr.orgresearchgate.netiucr.orgbg.ac.rs
Intermolecular Interactions C—H···O hydrogen bonds, π-stacking interactions iucr.orgnih.gov

Chromatographic Separation Techniques (e.g., HPLC, UHPLC) for Purity Assessment, Isolation of Isomers, and Complex Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for the purification and analysis of this compound. numberanalytics.comrroij.com These methods are routinely used to assess the purity of synthetic batches and to isolate the target compound from reaction mixtures and byproducts. dovepress.comacs.org

Reversed-phase HPLC, often using a C18 column, is a common method for separating 2-alkylindoles and related compounds. nih.govsielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. nih.govsielc.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.

HPLC is also crucial for the separation of isomers. For instance, chiral HPLC can be used to resolve enantiomers of 2-alkylindoles that possess a stereocenter. nih.gov Furthermore, preparative HPLC can be employed to isolate larger quantities of pure this compound for further studies. sielc.com The development of UHPLC, which uses smaller particle sizes in the stationary phase, has enabled faster separations with higher resolution and sensitivity, making it a powerful tool for the analysis of complex samples containing this compound. elementlabsolutions.com

Table 4: Chromatographic Methods for the Analysis of Indole Derivatives

Technique Stationary Phase Mobile Phase Example Application Reference
HPLC C18 Acetonitrile/Water with Formic Acid Purity assessment, isolation dovepress.comsielc.com
Chiral HPLC Lux Cellulose-2 Not specified Enantiomeric separation nih.gov
UHPLC Sub-2 µm particles Gradient elution High-resolution analysis of complex mixtures elementlabsolutions.com

Future Research Directions and Translational Perspectives for 2 Nonyl 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Routes for 2-Nonyl-1H-indole Analogs

The synthesis of indole (B1671886) derivatives has historically relied on classic methods like the Fischer, Bartoli, and Bischler-Mohlau syntheses. irjmets.com However, the growing emphasis on green chemistry is driving the development of more sustainable and efficient synthetic protocols. beilstein-journals.org4science.ge Future research on this compound analogs should prioritize these modern methodologies to reduce environmental impact and improve accessibility.

Novel synthetic strategies include multicomponent reactions (MCRs), which offer the advantage of assembling complex molecules like indoles from simple, readily available precursors in a single step. rsc.orgrsc.org The use of environmentally benign solvents, such as water or ionic liquids, presents a greener alternative to traditional organic solvents. openmedicinalchemistryjournal.combeilstein-journals.org Furthermore, advancements in catalysis, including the use of nanocatalysts, photocatalysis, and microwave-assisted synthesis, can lead to higher yields, shorter reaction times, and milder reaction conditions. openmedicinalchemistryjournal.comnih.gov For instance, a copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives has been shown to be effective in a water and methanol (B129727) mixture at room temperature. organic-chemistry.org Similarly, Pd-catalyzed heteroannulation offers a regioselective route to highly functionalized indole scaffolds. organic-chemistry.org

Applying these sustainable methods to the synthesis of this compound analogs, where the nonyl group or the indole core is further functionalized, could rapidly generate a diverse library of compounds for further screening and application.

Table 1: Modern Sustainable Synthetic Approaches for Indole Derivatives

Synthetic Strategy Description Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single pot to form a final product that contains portions of all initial reactants. rsc.org High atom economy, reduced waste, operational simplicity, and rapid generation of molecular diversity. rsc.org
Green Catalysis Employing catalysts such as iodine, bromine, or nanocatalysts that are less toxic and can often be used in smaller quantities or recycled. beilstein-journals.org Lower environmental impact, high efficiency, and often milder reaction conditions.
Microwave-Assisted Synthesis Using microwave irradiation to heat reaction mixtures, which can significantly accelerate reaction rates. openmedicinalchemistryjournal.com Drastically reduced reaction times, improved yields, and enhanced regioselectivity. openmedicinalchemistryjournal.com
Aqueous Media Synthesis Utilizing water as a solvent, which is non-toxic, inexpensive, and environmentally safe. beilstein-journals.org Reduced use of volatile organic compounds (VOCs), enhanced safety, and unique reactivity.

| Photocatalysis | Using light to drive chemical reactions, often in the presence of a photocatalyst. acs.org | Access to unique reaction pathways, high selectivity, and use of a renewable energy source. acs.org |

Identification of Undiscovered Biological Targets and Therapeutic Opportunities through High-Throughput Screening

The indole scaffold is present in a multitude of compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. openmedicinalchemistryjournal.comnih.govresearchgate.net Derivatives of indole have shown efficacy against drug-resistant cancer cells and pathogens, offering hope for treating chronic and infectious diseases. nih.gov The specific therapeutic potential of this compound and its derivatives is largely unexplored, making it an ideal candidate for large-scale biological investigation.

High-Throughput Screening (HTS) is a powerful technology that allows for the rapid testing of thousands to millions of chemical compounds against specific biological targets. acs.org By creating a chemical library of this compound analogs, HTS can be employed to identify novel "hit" compounds that interact with previously unassociated targets. These targets could include enzymes, receptors, or ion channels implicated in various diseases. For example, HTS assays have been successfully developed for tryptophan-catabolizing enzymes like IDO1 and TDO, which are targets in cancer immunotherapy. nih.gov Screening a library of 87,000 chemical substances demonstrated the feasibility of such large-scale endeavors. nih.gov

The process involves exposing cellular or molecular targets to the library of indole derivatives and detecting a response, often through fluorescence or other optical signals. acs.org This unbiased approach can uncover unexpected structure-activity relationships and open up new therapeutic avenues for conditions ranging from cancer and neurodegenerative diseases to infections. nih.govresearchgate.net

Table 2: Potential Biological Targets for Indole Derivatives Identified via Screening

Target Class Specific Examples Potential Therapeutic Area
Enzymes Kinases (e.g., CDK9, VEGFR-2), Cyclooxygenase (COX), Reverse Transcriptase, Urease ijpsr.infoopenmedicinalchemistryjournal.comjetir.org Cancer, Inflammation, HIV/AIDS, Infections
Receptors Cannabinoid Receptors (CB1), Glucagon Receptors ijpsr.infoacs.org Pain, Metabolic Disorders
Signaling Pathways Tubulin Polymerization, Lysosome Homeostasis nih.govbiocrick.com Cancer, Lysosomal Storage Disorders

| Viruses/Bacteria | Herpes Simplex Virus-1 (HSV-1), HIV-1, Mycobacteria openmedicinalchemistryjournal.comjetir.org | Viral Infections, Tuberculosis |

Integration of Artificial Intelligence and Machine Learning in the Design and Activity Prediction of this compound Derivatives

In the context of this compound, AI and ML can be integrated into the research pipeline in several ways. After an initial HTS campaign generates data on the biological activity of a library of analogs, ML models can be trained to recognize the complex relationships between a molecule's structure and its observed effects. zenodo.org These models can then predict the activity of virtual, yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. frontiersin.org This predictive power saves considerable time and resources compared to traditional trial-and-error approaches. imrpress.com

Generative AI algorithms can take this a step further by designing entirely new molecules (de novo drug design) that are optimized for specific properties, such as high potency against a target, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. frontiersin.org For this compound, AI could suggest modifications to the nonyl chain or substitutions on the indole ring to enhance a desired biological activity, such as anticonvulsant or anticancer effects, which have been noted in other indole derivatives. researchgate.netresearchgate.net

Table 3: Role of AI and Machine Learning in the Drug Discovery Cycle

Stage AI/ML Application Objective
Target Identification Analyze genomic and proteomic data to identify novel disease-related targets. Find new biological targets for intervention.
Hit Identification Analyze HTS data to build predictive models (Quantitative Structure-Activity Relationship - QSAR). dovepress.com Identify initial "hit" compounds and understand key structural features for activity.
Lead Generation Use generative models to design novel molecules with predicted high activity and good properties. frontiersin.org Create new, potent, and drug-like lead compounds.

Exploration of this compound as a Privileged Scaffold for Applications Beyond Medicinal Chemistry (e.g., Material Science, Catalysis)

While the indole scaffold is celebrated in medicinal chemistry, its applications extend into other scientific domains. openmedicinalchemistryjournal.com The unique electronic properties of the fused benzopyrrole ring system make it a valuable component in materials science and catalysis. irjmets.com The exploration of this compound in these areas represents a significant opportunity for future research.

In material science , indole derivatives have been investigated for use in organic electronics. For example, molecules incorporating thieno[3,2-b]indole have been synthesized for application in organic solar cells. openmedicinalchemistryjournal.com The electron-rich nature of the indole ring allows it to participate in the electronic systems required for such devices. irjmets.com The long nonyl chain of this compound could confer desirable properties such as solubility in organic solvents or facilitate self-assembly into ordered films, which are critical for device performance. Indole-based compounds have also been used to create copolymers and as corrosion inhibitors. openmedicinalchemistryjournal.comrsc.org

In the field of catalysis , the indole structure can be incorporated into ligands for metal catalysts or even act as an organocatalyst itself. The nitrogen atom and the aromatic system can coordinate with metal centers, influencing the catalyst's activity and selectivity. rsc.org For example, a combination of zinc and gold catalysis has been used to efficiently synthesize N-protected indoles. rsc.org Developing catalytic systems based on this compound could lead to novel and efficient transformations in organic synthesis.

Furthermore, the indole nucleus is a key component in agrochemicals , such as the plant hormone Indole-3-acetic acid, which is vital for plant growth and development. openmedicinalchemistryjournal.comirjmets.com Investigating analogs of this compound for herbicidal, pesticidal, or plant growth-regulating properties could yield new products for agriculture.

Table 4: Potential Non-Medicinal Applications for the this compound Scaffold

Field Potential Application Rationale
Material Science Organic Solar Cells, Organic Light-Emitting Diodes (OLEDs) The indole core has favorable electronic properties; the nonyl chain can enhance solubility and film-forming characteristics. openmedicinalchemistryjournal.com
Corrosion Inhibitors Indole derivatives can adsorb onto metal surfaces, forming a protective layer. openmedicinalchemistryjournal.comrsc.org
Copolymers & Dyes The indole structure can be incorporated into polymer chains or modified to act as a chromophore. openmedicinalchemistryjournal.com
Catalysis Ligands for Metal Catalysts The nitrogen atom and π-system of the indole can coordinate with metals, tuning catalytic activity. rsc.org
Organocatalysts The indole moiety itself can be part of a molecule that catalyzes reactions without a metal.

| Agrochemicals | Plant Growth Regulators, Herbicides, Pesticides | The indole scaffold is present in natural plant hormones and other bioactive agricultural compounds. openmedicinalchemistryjournal.comirjmets.com |

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